molecular formula C10H10N2O B13126818 3-Cyclopropylbenzo[d]isoxazol-5-amine

3-Cyclopropylbenzo[d]isoxazol-5-amine

Cat. No.: B13126818
M. Wt: 174.20 g/mol
InChI Key: JUFSZVRRMFBLFT-UHFFFAOYSA-N
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Description

3-Cyclopropylbenzo[d]isoxazol-5-amine (CAS: 21080-85-3) is a heterocyclic compound featuring a benzo[d]isoxazole core substituted with a cyclopropyl group at position 3 and an amine group at position 4. The cyclopropyl substituent introduces steric and electronic effects that influence binding affinity and selectivity in protein-ligand interactions.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-cyclopropyl-1,2-benzoxazol-5-amine

InChI

InChI=1S/C10H10N2O/c11-7-3-4-9-8(5-7)10(12-13-9)6-1-2-6/h3-6H,1-2,11H2

InChI Key

JUFSZVRRMFBLFT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC3=C2C=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylbenzo[d]isoxazol-5-amine typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by copper(I) or ruthenium(II) to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthetic strategies to produce the desired compounds.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylbenzo[d]isoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the isoxazole ring or the cyclopropyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic ring or the isoxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Cyclopropylbenzo[d]isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Alkyl Substituents

  • 3-Ethylbenzo[d]isoxazol-5-amine (CAS: 69491-71-0) :
    • In BRD4 inhibition studies, the ethyl group at position 3 demonstrated superior binding compared to methyl, with docking scores of −7.2 (3-ethyl) vs. −6.6 (3-methyl) .
    • Thermal shift assays (ΔTm) revealed increased activity with longer alkyl chains:
  • 11b (3-propyl) : ΔTm = 6.5°C
  • 11c (3-butyl) : ΔTm = 7.2°C .

  • 3-Methylbenzo[d]isoxazol-5-amine :

    • Lower steric bulk reduced occupancy in the BRD4 KAc binding pocket, resulting in weaker activity (ΔTm < 6°C) .

Cycloalkyl Substituents

  • 3-Cyclopentylisoxazol-5-amine (CAS: 1012879-78-5) :

    • The larger cyclopentyl group may hinder binding in compact pockets but could improve solubility due to increased lipophilicity (molecular weight: 152.19 vs. 162.19 for 3-ethyl) .

Aryl and Halogenated Substituents

  • 5-Iodobenzo[d]isoxazol-3-amine (CAS: 1260812-04-1) :
    • Halogen atoms (e.g., iodine) increase molecular weight and polarizability, which may improve binding in halogen-rich environments .

Pharmacological Comparisons

BRD4 Inhibition

  • 3-Ethyl and 3-Propyl Derivatives :
    • Demonstrated ΔTm values up to 7.2°C , correlating with strong BRD4(1) binding .
  • 3-Phenyl Derivatives :
    • Substituted phenyl groups (e.g., 2’-OCH₃) showed ΔTm = 8.0°C, outperforming alkylated analogs due to π-π stacking and polar interactions .

TRIM24 Bromodomain Inhibition

  • N-Benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine: Dimethylation at positions 3 and 6 improved selectivity for TRIM24 over BRD4, with IC₅₀ values in the nanomolar range .

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